Cas no 2034514-18-4 (1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole)
![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole structure](https://ja.kuujia.com/scimg/cas/2034514-18-4x500.png)
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
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- 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
- (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone
- [3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone
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- インチ: 1S/C16H15N3O2/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2
- InChIKey: JCYIBRPPUDOOAR-UHFFFAOYSA-N
- SMILES: O=C(C1=COC=C1)N1CCC(C1)N1C=NC2C=CC=CC1=2
計算された属性
- 精确分子量: 281.116426730 g/mol
- 同位素质量: 281.116426730 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 403
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- 分子量: 281.31
- トポロジー分子極性表面積: 51.3
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-1121-4mg |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole |
2034514-18-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6559-1121-5mg |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole |
2034514-18-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6559-1121-40mg |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole |
2034514-18-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6559-1121-50mg |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole |
2034514-18-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6559-1121-20μmol |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole |
2034514-18-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6559-1121-75mg |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole |
2034514-18-4 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6559-1121-15mg |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole |
2034514-18-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6559-1121-1mg |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole |
2034514-18-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6559-1121-25mg |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole |
2034514-18-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6559-1121-5μmol |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole |
2034514-18-4 | 5μmol |
$63.0 | 2023-09-08 |
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazoleに関する追加情報
Introduction to 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS No. 2034514-18-4)
The compound 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole, identified by its CAS number 2034514-18-4, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule combines the structural features of pyrrolidine and benzodiazepine moieties, linked through a carbonyl-substituted furan ring. Such a configuration has garnered considerable attention due to its potential in modulating biological pathways, particularly those involving neurotransmitter systems and inflammatory responses.
Recent research has highlighted the importance of benzodiazepine derivatives in the development of novel therapeutic agents. The benzodiazepine scaffold is well-known for its anxiolytic, sedative, and muscle relaxant properties, making it a cornerstone in the treatment of various neurological and psychiatric disorders. The introduction of additional functional groups, such as the furan carboxylate moiety in this compound, can significantly alter its pharmacokinetic and pharmacodynamic profiles, potentially enhancing its efficacy or selectivity.
The pyrrolidine ring in 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole serves as a crucial pharmacophore, contributing to the molecule's binding affinity and metabolic stability. Studies have demonstrated that pyrrolidine derivatives often exhibit strong interactions with target enzymes and receptors, which can be exploited for therapeutic purposes. The presence of the furan ring further diversifies the compound's chemical space, enabling unique interactions with biological targets that may not be accessible with simpler benzodiazepine analogs.
One of the most compelling aspects of this compound is its potential role in modulating GABAergic signaling. The benzodiazepine portion is known to enhance GABA (gamma-aminobutyric acid) receptor activity, leading to increased chloride ion influx and neuronal hyperpolarization. However, the specific substitution pattern in 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole may confer selectivity for certain subtypes of GABA receptors, such as GABA-A or GABA-B, thereby fine-tuning its pharmacological effects.
Moreover, the furan carboxylate group introduces a polar moiety that can influence solubility and bioavailability. This feature is particularly important in drug development, as poor solubility can limit a compound's therapeutic potential despite its potent biological activity. By optimizing this aspect of the molecular structure, researchers may enhance the compound's oral bioavailability or improve its delivery to target tissues.
Emerging research also suggests that this compound may have applications beyond traditional central nervous system (CNS) therapies. In vitro studies have indicated potential anti-inflammatory properties associated with the pyrrolidine-furan-benzodiazepine core structure. Inflammatory processes are implicated in a wide range of diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Therefore, exploring the anti-inflammatory potential of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole could open new avenues for therapeutic intervention.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the pyrrolidine ring via cyclocondensation reactions followed by functionalization with the furan carboxylate group. Subsequent coupling with the benzodiazepine moiety completes the molecular architecture. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize byproduct formation.
Pharmacokinetic studies are essential for evaluating how 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole behaves within living organisms. These studies provide critical data on absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). Understanding these parameters is crucial for determining appropriate dosing regimens and predicting potential side effects. Preliminary ADME studies have shown promising results regarding oral bioavailability and metabolic stability, suggesting that this compound may be suitable for clinical development.
In conclusion, 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS No. 2034514-18-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer potential advantages over existing therapeutic agents by modulating key biological pathways with increased selectivity and improved pharmacokinetic profiles. Continued investigation into its biological activity and synthetic optimization will be essential to unlock its full therapeutic potential.
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